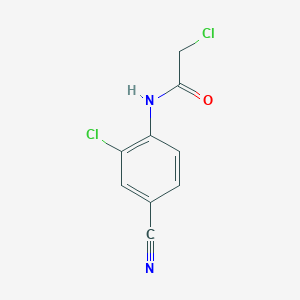
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide, also known as CCNA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCNA is a derivative of 2-chloroacetamide and 2-chloro-4-cyanophenylamine, and its synthesis method involves the reaction of these two compounds. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial, fungal, and cancer cell growth. This compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication. It has also been reported to inhibit the activity of chitin synthase, which is an enzyme involved in fungal cell wall synthesis. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In bacterial and fungal cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has a high purity and yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its toxicity and potential for off-target effects. Careful consideration should be given to the concentration and duration of exposure to this compound in lab experiments.
Future Directions
There are several future directions for research on 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in greater detail, particularly in cancer cells. Additionally, the potential use of this compound as a therapeutic agent for bacterial, fungal, and cancer infections should be explored further.
Synthesis Methods
The synthesis of 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide involves the reaction of 2-chloroacetamide and 2-chloro-4-cyanophenylamine in the presence of a catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of this compound is typically around 70-80%, and the purity can be as high as 99%.
Scientific Research Applications
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been reported to exhibit antibacterial, antifungal, and anticancer properties. This compound has been tested against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-2-1-6(5-12)3-7(8)11/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOLDUHRLUFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

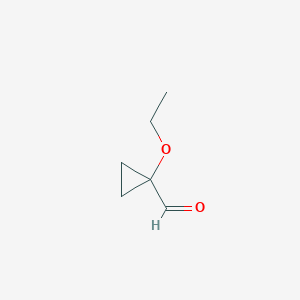
![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)

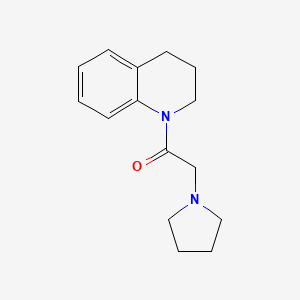


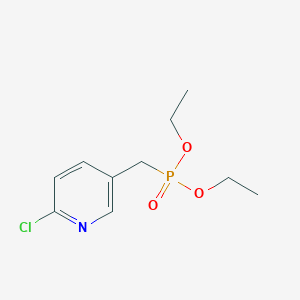
![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
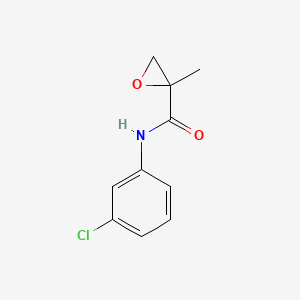
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)
